

Introduction: The Molecular Blueprint of 1,4-Dichloro-2-butanol

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Compound of Interest

Compound Name: **1,4-Dichloro-2-butanol**

Cat. No.: **B1583527**

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1,4-Dichloro-2-butanol (CAS No: 2419-74-1) is a halogenated aliphatic alcohol with the molecular formula $C_4H_8Cl_2O$.^{[1][2][3]} Structurally, it is a four-carbon chain with chlorine atoms at positions 1 and 4, and a hydroxyl group at position 2. This configuration makes it a valuable chiral intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.^{[1][4]}

Given its role as a synthetic building block, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for this purpose. This guide provides a detailed analysis of the 1H NMR, ^{13}C NMR, and IR spectra of **1,4-dichloro-2-butanol**, offering field-proven insights into data acquisition and interpretation for researchers and drug development professionals.

1H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides detailed information about the number of distinct proton types and their connectivity within a molecule. By analyzing chemical shifts, integration values, and signal splitting patterns (multiplicity), a complete structural picture can be assembled.

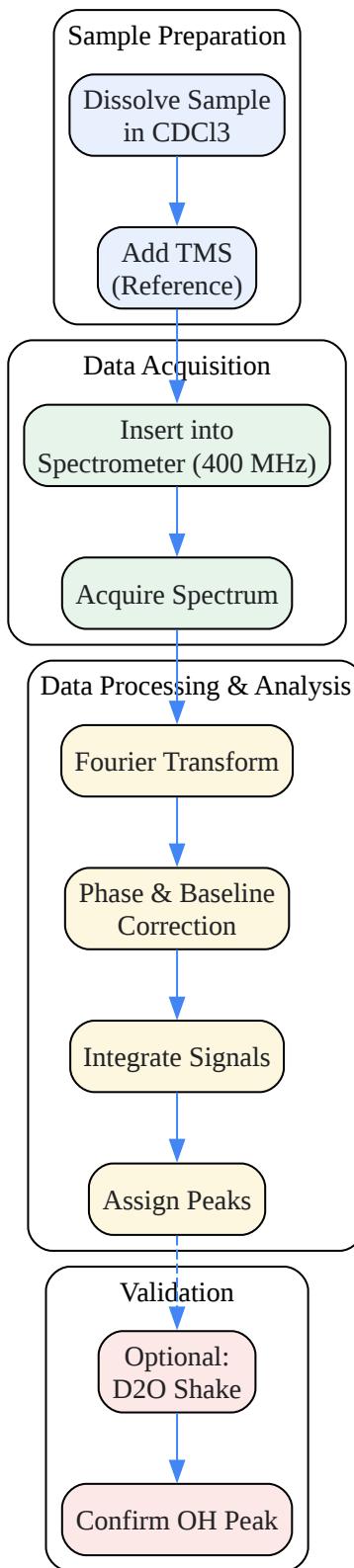
Experimental Protocol: A Self-Validating System

The reliability of NMR data hinges on a meticulous experimental setup. The following protocol ensures high-quality, reproducible spectra.

Step-by-Step Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **1,4-dichloro-2-butanol** in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl_3). The use of a deuterated solvent is critical to avoid a large interfering solvent signal in the spectrum.[5]
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire the spectrum on a high-field NMR spectrometer, such as a 300 or 400 MHz instrument.[2][4][6] Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for complete proton relaxation.
- D_2O Shake (Optional but Recommended): To confirm the assignment of the hydroxyl (-OH) proton, a "D₂O shake" can be performed. Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the -OH signal to disappear due to rapid proton-deuteron exchange.[5]

Diagram: ¹H NMR Experimental Workflow



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Caption: Workflow for ^1H NMR analysis of **1,4-dichloro-2-butanol**.

¹H NMR Data Interpretation for 1,4-Dichloro-2-butanol

The structure Cl-CH₂(d)-CH₂(c)-CH(OH)(b)-CH₂Cl(a) gives rise to five distinct signals.

Proton Assignment	Chemical Shift (δ , ppm) (Estimated)	Multiplicity	Integration	Coupling Partner(s)
H _a (-CH ₂ Cl)	~3.6 - 3.7	Doublet (d)	2H	H _e
H _e (-CHOH)	~4.0 - 4.2	Multiplet (m)	1H	H _a , H _c
H _c (-CH ₂ -)	~2.0 - 2.2	Multiplet (m)	2H	H _e , H _o
H _o (-CH ₂ Cl)	~3.7 - 3.8	Triplet (t)	2H	H _c
H _x (-OH)	Variable (e.g., ~2.5)	Singlet (s, broad)	1H	None (or exchanges)

Analysis of Signals:

- H_a and H_o (Chloromethyl Protons): The protons on the carbons bonded to chlorine (C1 and C4) are deshielded by the electronegative Cl atoms and appear downfield. The H_a protons are split by the single H_e proton into a doublet. The H_o protons are split by the two H_c protons into a triplet.
- H_e (Methine Proton): This proton is attached to the carbon bearing the hydroxyl group and is further deshielded. It is coupled to protons on two adjacent carbons (H_a and H_c), resulting in a complex multiplet.
- H_c (Methylene Protons): These protons are adjacent to both the methine (CHOH) and a chloromethyl (CH₂Cl) group, leading to a complex splitting pattern, observed as a multiplet.
- H_x (Hydroxyl Proton): The chemical shift of the -OH proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its identity is definitively confirmed by its disappearance after a D₂O shake.^[5]

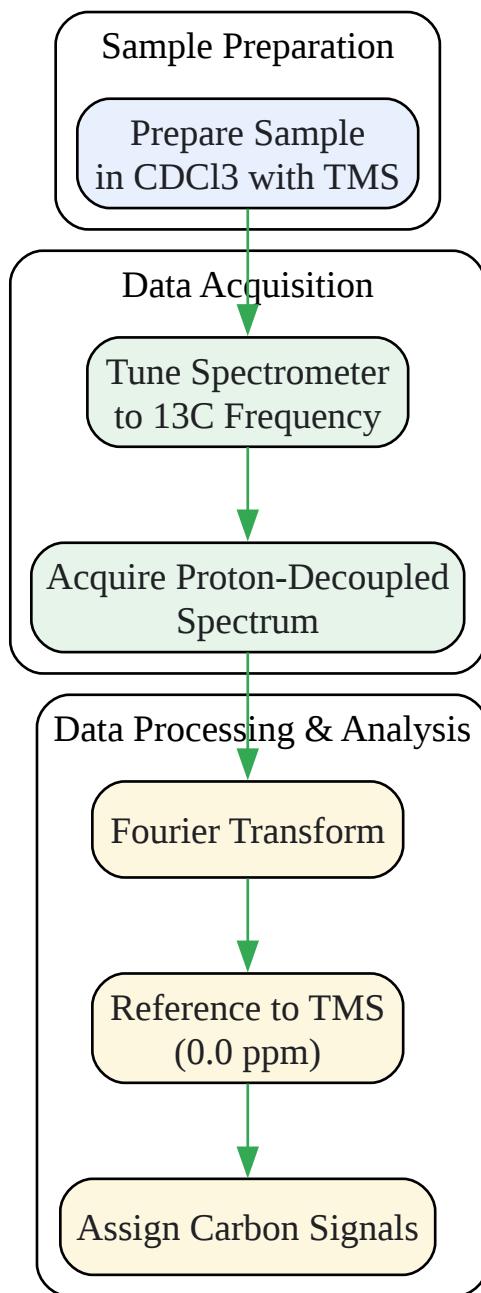
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their chemical environment. Spectra are typically acquired with proton decoupling, resulting in each carbon appearing as a sharp singlet.

Experimental Protocol

The sample preparation and instrument operation are analogous to ¹H NMR. The key difference is tuning the spectrometer to the ¹³C frequency (e.g., 75.5 MHz for a 300 MHz instrument).[7]

Diagram: ¹³C NMR Experimental Workflow



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Caption: Workflow for ^{13}C NMR analysis of **1,4-dichloro-2-butanol**.

^{13}C NMR Data Interpretation for 1,4-Dichloro-2-butanol

The molecule has four structurally non-equivalent carbon atoms, and thus four signals are expected in the proton-decoupled ^{13}C NMR spectrum.[\[8\]](#)

Carbon Assignment	Chemical Shift (δ , ppm) (Estimated)	Rationale
C2 (-CHOH)	~70-72	Bonded to electronegative oxygen, most downfield.
C1 (-CH ₂ Cl)	~49-51	Bonded to electronegative chlorine.
C4 (-CH ₂ Cl)	~44-46	Bonded to electronegative chlorine.
C3 (-CH ₂ -)	~39-41	Least deshielded alkyl carbon.

Analysis of Signals:

- The chemical shifts are dictated by the electronegativity of the attached atoms.
- C2: The carbon attached to the hydroxyl group (-OH) is the most deshielded (highest ppm value) due to the high electronegativity of oxygen.
- C1 and C4: The carbons attached to chlorine atoms are also significantly deshielded and appear downfield compared to a standard alkane carbon. Their slightly different chemical shifts arise from their different positions relative to the hydroxyl group.
- C3: This methylene carbon is the most upfield (lowest ppm value) as it is only attached to other carbon atoms, making it the most shielded of the four.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Specific covalent bonds absorb IR radiation at characteristic frequencies, causing them to vibrate. These absorptions are diagnostic for groups like O-H (alcohols) and C-Cl (alkyl halides).

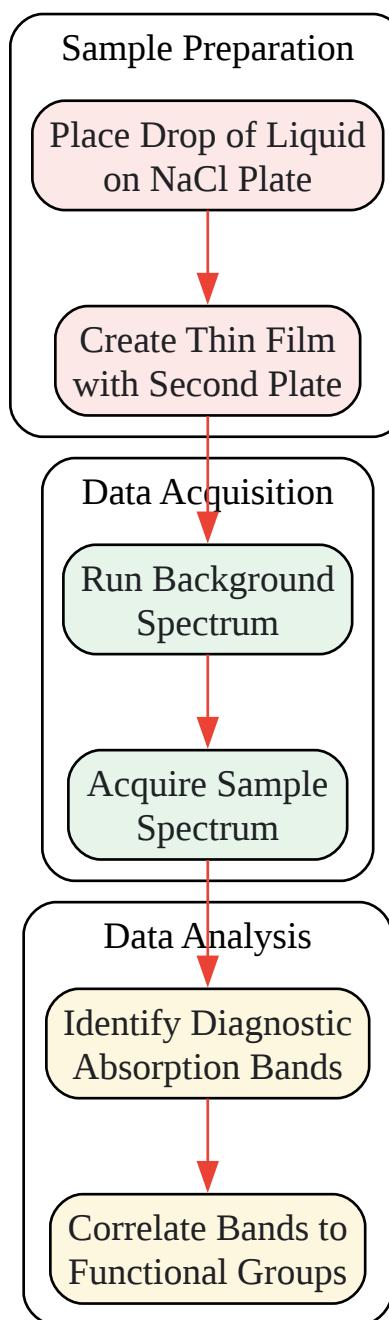
Experimental Protocol

A common and straightforward method for analyzing a liquid sample like **1,4-dichloro-2-butanol** is to use a neat liquid film.

Step-by-Step Methodology:

- Sample Application: Place one or two drops of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
- Film Formation: Place a second salt plate on top and gently press to create a thin, uniform liquid film.
- Data Acquisition: Place the salt plate assembly in the spectrometer and acquire the spectrum.
- Background Subtraction: A background spectrum (of the empty spectrometer) should be run first and automatically subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

Diagram: IR Spectroscopy Experimental Workflow



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Caption: Workflow for IR analysis of **1,4-dichloro-2-butanol**.

IR Data Interpretation for 1,4-dichloro-2-butanol

The IR spectrum will display characteristic absorption bands confirming the key functional groups.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Significance
3600 - 3200 (Broad)	O-H stretch	Alcohol	A broad, strong absorption in this region is definitive for the hydroxyl group and indicates hydrogen bonding. [9]
3000 - 2850 (Strong)	C-H stretch	Alkyl (sp ³)	Confirms the presence of the saturated carbon backbone.
1150 - 1050 (Strong)	C-O stretch	Secondary Alcohol	A strong band in this region is characteristic of the C-O single bond in an alcohol. [9]
800 - 600 (Medium-Strong)	C-Cl stretch	Alkyl Halide	Confirms the presence of the carbon-chlorine bonds.
< 1500	Fingerprint Region	N/A	This complex region contains many C-C and C-H bending vibrations unique to the molecule's overall structure. [9]

Conclusion

The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unequivocal characterization of **1,4-dichloro-2-butanol**. ¹H NMR elucidates the precise proton connectivity and environment, ¹³C NMR confirms the carbon skeleton, and IR spectroscopy identifies the key alcohol and alkyl chloride functional groups.

Together, these techniques form a self-validating system that is essential for quality control, reaction monitoring, and structural verification in research and industrial settings.

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